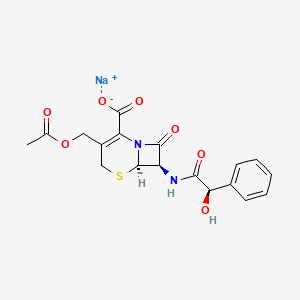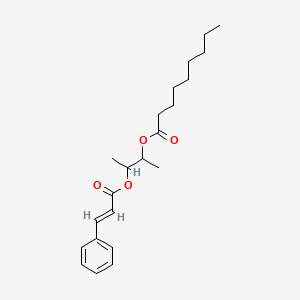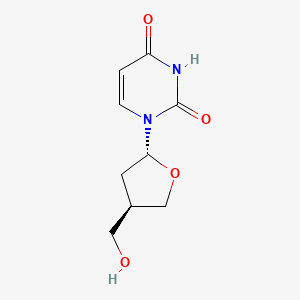
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a tetrahydrofuran ring with a hydroxymethyl group. Its stereochemistry is defined by the (2R, 4R) configuration, which plays a crucial role in its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with urea and a β-keto ester in the presence of an acid catalyst can lead to the formation of the pyrimidinedione core . The tetrahydrofuran ring can be introduced through subsequent reactions involving hydroxymethylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are compatible with industrial processes is also crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxymethyl group and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-thione derivatives: These compounds share a similar pyrimidine core but differ in their functional groups and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different core structure but exhibit similar biological activities, such as enzyme inhibition.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is unique due to its specific stereochemistry and the presence of both a pyrimidinedione core and a tetrahydrofuran ring. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
146609-11-2 |
|---|---|
Molekularformel |
C9H12N2O4 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
1-[(2R,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
InChI-Schlüssel |
OPAXFHHTDDEGAR-HTRCEHHLSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
C1C(COC1N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


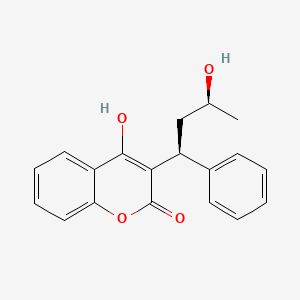
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)


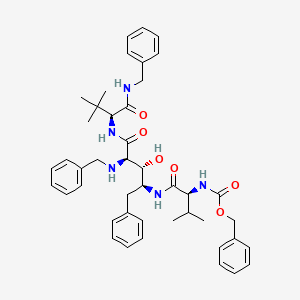
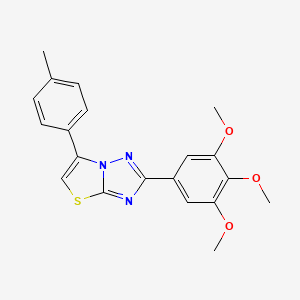
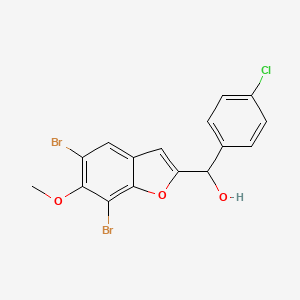

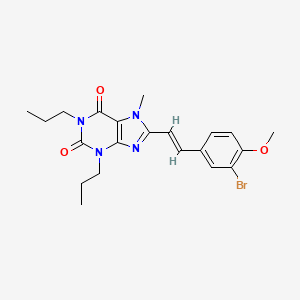
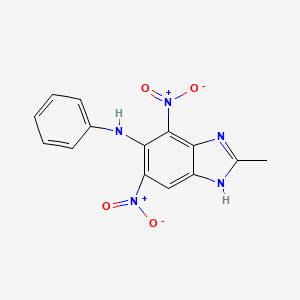

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
